molecular formula C34H26Cl2CrN4NaO4+ B12708953 Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) CAS No. 94232-96-9

Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)

Cat. No.: B12708953
CAS No.: 94232-96-9
M. Wt: 700.5 g/mol
InChI Key: VGAYHFHAIFCDQN-UHFFFAOYSA-N
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Description

Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) is a metallo-azo complex characterized by a chromate core coordinated with two naphtholato ligands. Each ligand features a 5-chloro-2-hydroxyphenyl azo group and a methyl substituent at the 4-position of the naphtholato ring. Its structure imparts unique electronic and steric properties, making it suitable for applications in dyes, corrosion inhibition, or catalysis, though specific uses require further industrial data.

Properties

CAS No.

94232-96-9

Molecular Formula

C34H26Cl2CrN4NaO4+

Molecular Weight

700.5 g/mol

IUPAC Name

sodium;2-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-methylnaphthalen-1-ol;chromium

InChI

InChI=1S/2C17H13ClN2O2.Cr.Na/c2*1-10-8-15(17(22)13-5-3-2-4-12(10)13)20-19-14-9-11(18)6-7-16(14)21;;/h2*2-9,21-22H,1H3;;/q;;;+1

InChI Key

VGAYHFHAIFCDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.[Na+].[Cr]

Origin of Product

United States

Preparation Methods

The synthesis of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves several steps:

Chemical Reactions Analysis

Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:

Scientific Research Applications

Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves its interaction with molecular targets and pathways. As a transition metal coordination compound, it can form complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects :

    • Chloro Groups : The 5-chloro substituent in the target compound likely enhances stability and corrosion inhibition by increasing lipophilicity, which aids in forming protective layers on metal surfaces .
    • Nitro Groups : In CAS 64611-73-0, the nitro group at the 4-position of the phenyl ring boosts electron-withdrawing effects, improving catalytic efficiency in redox reactions .
    • tert-Pentyl Groups : The bulky tert-pentyl substituent in the third compound may reduce solubility in aqueous systems but improve compatibility with organic matrices, making it suitable for hydrophobic dye applications .
  • The iminomethyl-phenolato group in the fourth compound adds a chelating site, possibly enabling dual coordination modes in catalytic systems .

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